N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
“N-(2-Cyanophenyl)pyridine-2-carboxamide” is a compound with the empirical formula C13H9N3O and a molecular weight of 223.23 . It’s a solid substance with a SMILES string representation of N#CC(C=CC=C1)=C1NC(C2=NC=CC=C2)=O
.
Molecular Structure Analysis
The structure of “Isotianil [N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide]” was studied by X-ray analysis . It crystallized in triclinic space group P 1 with a = 11.459 (3), b = 12.632 (3), c = 22.528 (5) Å, α = 78.897 (3), β = 81.730 (3), γ = 71.493 (3)°, Z = 10 .Chemical Reactions Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst in good yields .Physical And Chemical Properties Analysis
“N-(2-Cyanophenyl)pyridine-2-carboxamide” is a solid substance . It has a SMILES string representation ofN#CC(C=CC=C1)=C1NC(C2=NC=CC=C2)=O
.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to the compound , have been synthesized and tested for their cytotoxic activity. These compounds have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values <10 nM. The cytotoxic activity highlights the potential application of these compounds in cancer research and therapy (Deady et al., 2005).
Antibacterial Activity
Research has also delved into the synthesis and antibacterial activity of pyridonecarboxylic acids and their derivatives. Specifically, compounds structurally similar to N-(2-cyanophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been found to possess significant antibacterial properties, offering a promising avenue for the development of new antibacterial agents (Egawa et al., 1984).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various carboxamide derivatives, including those with arylcarbamothioyl and cyclohexanecarboxamide groups, have been explored. These studies contribute to the understanding of the compound's chemical properties and potential applications in the development of new materials or pharmaceuticals (Özer et al., 2009).
Gastric Antisecretory Properties
Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid, closely related to the compound of interest, have been synthesized and shown to possess potent gastric antisecretory properties. This indicates potential applications in the treatment of gastric acid-related diseases (Santilli et al., 1975).
Electrophilic Amination of Carbanions
The compound has been used in the electrophilic amination of carbanions, showcasing its role in synthetic organic chemistry for the formation of new nitrogen-containing compounds. This application is crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals (Armstrong et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have good gi absorption and bbb permeability, and are metabolized primarily in the liver .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-2-22-16-12(7-5-9-20-16)10-14(18(22)24)17(23)21-15-8-4-3-6-13(15)11-19/h3-10H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDHLMZVECPDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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